phenanthrene;1,3,5-trinitrobenzene

Description

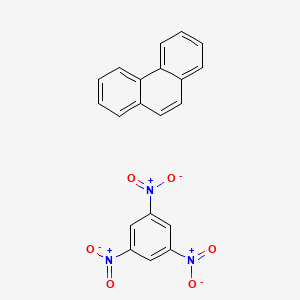

Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings arranged in a bent structure. It is a component of coal tar and is studied for its combustion behavior, environmental persistence, and role in soot formation . Phenanthrene serves as a model compound for understanding oxidation kinetics of larger PAHs, with reactivity influenced by its conjugated π-system and steric hindrance at specific positions .

1,3,5-Trinitrobenzene (TNB; C₆H₃N₃O₆) is a nitroaromatic compound with three nitro groups symmetrically substituted on a benzene ring. It is a high explosive with a molecular weight of 213.10 g/mol and is structurally related to 2,4,6-trinitrotoluene (TNT) . TNB’s nitro groups confer strong electron-withdrawing effects, making it highly reactive and toxic, particularly affecting blood oxygen transport .

Properties

CAS No. |

6268-70-8 |

|---|---|

Molecular Formula |

C20H13N3O6 |

Molecular Weight |

391.3 g/mol |

IUPAC Name |

phenanthrene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C14H10.C6H3N3O6/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |

InChI Key |

JGEHTTISKLXXDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Individual Components

Synthesis of 1,3,5-Trinitrobenzene

Before discussing the preparation of the cocrystal, it is essential to understand the synthesis methods of its individual components, particularly 1,3,5-trinitrobenzene (TNB), which requires careful handling due to its explosive properties.

One-Step Oxidation Method from TNT

A recently developed method involves the direct one-step oxidation of 2,4,6-trinitrotoluene (TNT) to 1,3,5-trinitrobenzene. This approach offers significant advantages over traditional two-step processes.

Reaction Conditions:

- Raw material: TNT

- Solvent: Methanol

- Oxidizing agent: Sodium chlorite (NaClO₂)

- pH: 5-6

- Reaction temperature: 50-60°C

The reaction equation can be represented as:

C₇H₅N₃O₆ + 3NaClO₂ → C₆H₃N₃O₆ + CO₂ + 3NaCl + H₂O

This method provides several advantages:

Traditional Two-Step Method

The conventional approach to synthesizing 1,3,5-trinitrobenzene involves a two-step process starting from TNT:

Step 1: Oxidation of TNT to 1,3,5-trinitrobenzoic acid (TNBA)

- Oxidizing agent: Potassium chlorate

- Temperature: Initially 50°C, raised to 75°C

- Reaction time: 2 hours of reflux

- Yield: 62.8% of TNBA

Step 2: Decarboxylation of TNBA to TNB

- Medium: 15% sodium hydroxide solution

- Temperature: 85°C

- Reaction time: 2.5 hours

- Recrystallization: In ethanol

- Yield: 72.1% of TNB

The total yield for this two-step process is approximately 45.3%, which is lower than the one-step method. Additionally, this approach presents safety concerns due to the instability of chloric acid at high temperatures, which can decompose to form perchloric acid and chlorine dioxide, ultimately releasing chlorine gas that is environmentally harmful.

Phenanthrene Synthesis Routes

While the search results don't provide specific methods for phenanthrene synthesis in relation to the target compound, several approaches can be inferred from the synthesis of phenanthrene derivatives:

Electrocyclization Method

A recent discovery involves the formation of phenanthrene derivatives through 6π-electrocyclization during thermolysis:

Procedure:

- Starting materials: Tetraaryl cyclopentadienones and benzo[b]thiophene-S,S-dioxides

- Solvent: Nitrobenzene

- Conditions: Reflux

- Mechanism: Formation via SO₂ elimination from intermediate dihydrodibenzothiophene-S,S-dioxides, followed by 6π-electrocyclization and aromatization

This approach has demonstrated good to moderate yields for a wide variety of phenanthrene derivatives.

Preparation Methods for Phenanthrene;1,3,5-Trinitrobenzene Cocrystal

Cocrystallization Techniques

Based on the available information and similar cocrystallization approaches, the following methods can be employed for preparing this compound:

Solution Crystallization Method

This is likely the most common approach for preparing the target compound:

Procedure:

- Dissolve equimolar amounts of phenanthrene and 1,3,5-trinitrobenzene in a suitable solvent

- Allow slow evaporation of the solvent under controlled conditions

- Collect and characterize the resulting crystals

The binary phase diagram studies suggest the formation of a 1:1 phenanthrene-1,3,5-trinitrobenzene molecular compound with two eutectic points occurring at mole fraction x₁ = 0.21 and at approximately T/K = 398.2.

Melt Crystallization

Given the known melting points of both components, melt crystallization presents another viable approach:

Procedure:

- Mix equimolar amounts of pure phenanthrene and 1,3,5-trinitrobenzene

- Heat the mixture above the melting point of both components

- Allow controlled cooling to room temperature

- Characterize the resulting crystals

This method often results in faster cocrystal formation but may yield products with more defects compared to solution crystallization.

Solvent-Drop Grinding Technique

A more environmentally friendly approach involves mechanical grinding with minimal solvent use:

Procedure:

- Combine equimolar amounts of phenanthrene and 1,3,5-trinitrobenzene in a mortar

- Add a few drops of an appropriate solvent

- Grind the mixture thoroughly for 15-30 minutes

- Allow the solvent to evaporate

- Collect and characterize the resulting powder

This method typically produces smaller crystals but can achieve higher yields with reduced solvent waste.

Analysis of Preparation Methods

Comparison of Methods

Table 1 provides a comparison of the different preparation approaches for this compound:

| Method | Advantages | Limitations | Crystal Quality | Environmental Impact |

|---|---|---|---|---|

| Solution Crystallization | High purity, larger crystals, better control over crystallization | Time-consuming, solvent-intensive | High | Moderate to high |

| Melt Crystallization | Faster process, no solvents required | Thermal degradation risk, less control over crystal morphology | Moderate | Low |

| Solvent-Drop Grinding | Eco-friendly, faster than solution methods, high yield | Smaller crystals, potential amorphous content | Moderate to low | Low |

Optimization Parameters

For successful preparation of this compound, several parameters must be carefully controlled:

Solvent Selection

The choice of solvent significantly impacts cocrystal formation. Based on studies of similar systems:

Table 2: Solvent Compatibility for Cocrystallization

Temperature Control

Temperature management is critical for successful cocrystallization:

- Solution crystallization: Optimal temperature range for slow cooling is typically 5-50°C

- Melt crystallization: Must exceed the melting point of both components (>398.2 K)

- Cooling rate: Slower rates (0.1°C/min) generally produce higher quality crystals

Stoichiometric Ratios

While the target is a 1:1 complex, experimenting with different molar ratios can be beneficial:

Table 3: Effect of Component Ratios on Cocrystal Formation

| Phenanthrene:TNB Ratio | Expected Outcome | Formation Probability |

|---|---|---|

| 1:1 | Target cocrystal | Highest |

| 2:1 | Potential new cocrystal phase | Moderate |

| 1:2 | Potential new cocrystal phase | Moderate |

| Excess phenanthrene | Mixed phases | High |

| Excess TNB | Mixed phases | High |

Characterization and Confirmation of Successful Preparation

X-Ray Diffraction Analysis

X-ray powder diffraction (XRPD) is essential for confirming successful cocrystal formation. Based on similar crystalline structures, the expected diffraction pattern would display characteristic peaks distinct from either pure component.

Thermal Analysis

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide additional confirmation:

- The melting point of the cocrystal (approximately 398.2 K) should be distinct from the melting points of the individual components

- Phase transitions observed during heating can indicate successful cocrystal formation

- Multiple heating and cooling cycles can reveal stability and potential decomposition pathways

Spectroscopic Confirmation

Infrared spectroscopy and nuclear magnetic resonance can further confirm the structure:

- Expected IR shifts in -NO₂ stretching frequencies compared to pure 1,3,5-trinitrobenzene

- Potential hydrogen bonding interactions between the aromatic rings of phenanthrene and the nitro groups of TNB

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.

Substitution: It forms charge-transfer complexes with electron-rich arenes.

Oxidation: It reacts violently with strong oxidizing agents, leading to the formation of toxic fumes.

Common Reagents and Conditions

Common reagents used in the reactions of 1,3,5-trinitrobenzene include reducing agents like hydrogen or metal hydrides for reduction reactions, and electron-rich arenes for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products

The major products formed from the reactions of 1,3,5-trinitrobenzene include 1,3,5-triaminobenzene and various charge-transfer complexes. These products have significant applications in organic synthesis and materials science.

Scientific Research Applications

1,3,5-Trinitrobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-trinitrobenzene involves its interaction with various molecular targets and pathways. It undergoes sorption kinetics on biochars, which affects its mobility and bioavailability in the environment . The compound’s reactivity is influenced by the presence of nitro groups, which can undergo reduction, oxidation, and substitution reactions, leading to the formation of various intermediates and final products .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Insights :

- Phenanthrene’s extended conjugation increases stability compared to naphthalene but reduces adsorption affinity on graphene oxide (GO) due to larger size .

- TNB’s symmetry enhances explosive stability compared to asymmetric isomers (e.g., 1,2,4-trinitrobenzene) .

Physical and Chemical Properties

| Property | Phenanthrene | 1,3,5-Trinitrobenzene | Naphthalene | Nitrobenzene |

|---|---|---|---|---|

| Molecular Weight | 178.23 g/mol | 213.10 g/mol | 128.17 g/mol | 123.11 g/mol |

| Melting Point | ~101°C | ~122°C (decomposes) | 80.26°C | 5.7°C |

| Boiling Point | 340°C | Sublimes | 218°C | 210.9°C |

| Solubility in Water | 1.1 mg/L | 0.2 g/L | 31.7 mg/L | 1.9 g/L |

Key Insights :

- Phenanthrene’s low water solubility (1.1 mg/L) contributes to environmental persistence, similar to naphthalene but lower than nitroaromatics .

- TNB’s solubility (0.2 g/L) is higher than phenanthrene but lower than smaller nitroaromatics like nitrobenzene due to polar nitro groups .

Adsorption and Environmental Behavior

Data from graphene oxide (GO) binding studies :

| Compound | Adsorption Affinity (Kd, L/kg) | Size Selectivity vs. Smaller Analogs |

|---|---|---|

| Phenanthrene | ~10³ | 30× lower than benzene |

| 1,3,5-Trinitrobenzene | ~10⁴ | 10× lower than nitrobenzene |

| Naphthalene | ~10⁴ | 10× lower than benzene |

| Nitrobenzene | ~10⁵ | Reference |

Key Insights :

- GO exhibits size-selective binding, favoring smaller molecules (e.g., benzene over phenanthrene; nitrobenzene over TNB) .

- TNB’s lower adsorption than nitrobenzene highlights steric hindrance from three nitro groups.

Toxicity and Health Impacts

Key Insights :

- TNB’s toxicity is linked to nitro group reduction, generating reactive intermediates that disrupt hemoglobin .

- Phenanthrene’s toxicity is less acute but poses long-term ecological risks due to persistence .

Reactivity and Degradation Pathways

- Phenanthrene : Undergoes oxidation at bay-region carbons, forming epoxides and diols. Reactivity is lower than naphthalene due to steric effects .

- 1,3,5-Trinitrobenzene: Degrades via nitro group reduction to aminoderivatives, which are less toxic. Photodegradation is slow due to symmetry .

Table 2: Adsorption Affinity on Graphene Oxide

| Compound | Kd (L/kg) | Relative to Smaller Analog |

|---|---|---|

| Phenanthrene | ~10³ | 30× lower than benzene |

| 1,3,5-Trinitrobenzene | ~10⁴ | 10× lower than nitrobenzene |

Table 3: Toxicity Profiles

| Compound | Acute Effects | Chronic Risks |

|---|---|---|

| Phenanthrene | Low | Carcinogenicity (suspected) |

| 1,3,5-Trinitrobenzene | Methemoglobinemia | Organ damage |

Q & A

Q. Can AI-driven platforms enhance phenanthrene degradation pathway prediction?

Q. What advanced sampling strategies improve spatial resolution in phenanthrene contamination mapping?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.